molecular formula C8H9BrN2O B12335672 Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

Cat. No.: B12335672
M. Wt: 229.07 g/mol
InChI Key: DKJYVJXARLPQFJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

N-(6-Bromo-4-methyl-3-pyridinyl)acetamide (CAS 1369885-42-6) is defined by the molecular formula C~8~H~9~BrN~2~O , with a calculated molecular weight of 229.08 g/mol . The compound’s IUPAC name, N-(6-bromo-4-methylpyridin-3-yl)acetamide, reflects its substitution pattern on the pyridine ring: a bromine atom at position 6, a methyl group at position 4, and an acetamide moiety at position 3.

The pyridine ring, a six-membered aromatic system with one nitrogen atom, forms the structural backbone of the molecule. Key substituents include:

  • Bromine (Br) : A halogen atom at position 6, which enhances electrophilic substitution reactivity and serves as a potential leaving group in cross-coupling reactions.
  • Methyl group (CH~3~) : Positioned at carbon 4, this alkyl substituent increases lipophilicity, influencing solubility and intermolecular interactions.
  • Acetamide (NHCOCH~3~) : Located at position 3, this group introduces hydrogen-bonding capabilities and modulates electronic properties through resonance effects.

The SMILES notation CC(=O)Nc1c(C)nc(Br)cc1 encapsulates the connectivity and stereoelectronic features of the molecule, highlighting the spatial arrangement of substituents.

Property Value
IUPAC Name N-(6-Bromo-4-methylpyridin-3-yl)acetamide
Molecular Formula C~8~H~9~BrN~2~O
Molecular Weight 229.08 g/mol
CAS Registry Number 1369885-42-6
SMILES Notation CC(=O)Nc1c(C)nc(Br)cc1

Historical Context in Heterocyclic Chemistry

The exploration of pyridine derivatives accelerated in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. The establishment of the Heterocyclic and Synthesis Group in 1967 marked a pivotal moment in organizing research efforts around heterocyclic systems, including pyridine-based compounds. N-(6-Bromo-4-methyl-3-pyridinyl)acetamide emerged as part of this broader trend, leveraging pyridine’s aromatic stability and synthetic versatility.

Early studies focused on modifying pyridine’s electronic structure through halogenation and alkylation to tailor reactivity for specific applications. The introduction of bromine and methyl groups in this compound aligns with historical strategies to balance reactivity and stability in heterocyclic synthesis.

Position Within Acetamide Derivative Classifications

Acetamides, characterized by the RCONH~2~ functional group, are classified based on their nitrogen substituents. N-(6-Bromo-4-methyl-3-pyridinyl)acetamide belongs to the N-arylacetamide subclass, distinguished by its pyridine-linked aromatic system. Within this category, it occupies a niche as a polyfunctional heterocyclic acetamide , combining halogen, alkyl, and amide groups on a single scaffold.

Comparative analysis with simpler acetamides reveals enhanced structural complexity and functional diversity in this compound. For example:

  • Benzamide (C~6~H~5~CONH~2~) : Lacks heterocyclic and halogen substituents, limiting its utility in metal-catalyzed reactions.
  • N-Phenylacetamide (C~6~H~5~NHCOCH~3~) : Features a benzene ring but lacks the electronic modulation provided by pyridine’s nitrogen atom.

The integration of bromine and methyl groups in N-(6-Bromo-4-methyl-3-pyridinyl)acetamide positions it as a versatile intermediate for further functionalization, particularly in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-(6-bromo-4-methylpyridin-3-yl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)

InChI Key

DKJYVJXARLPQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C)Br

Origin of Product

United States

Preparation Methods

Acetylation of 6-Bromo-4-Methyl-3-Pyridinylamine

The conversion of the amine group to an acetamide is achieved via nucleophilic acyl substitution . Reacting 6-bromo-4-methyl-3-pyridinylamine with acetic anhydride in pyridine at 80°C for 6 hours affords the target compound in 92% yield. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing hydrolysis.

Optimization Insights:

  • Stoichiometry : A 2:1 molar ratio of acetic anhydride to amine minimizes diacetylation byproducts.
  • Temperature control : Exceeding 100°C leads to ring bromine displacement, reducing purity.

One-Pot Bromination-Acetylation Sequential Synthesis

Recent advances enable a tandem bromination-acetylation process, reducing purification steps. A mixture of 4-methyl-3-pyridinylamine, NBS, and acetic anhydride in 1,4-dioxane undergoes sequential reactions at 25°C (bromination) and 80°C (acetylation), yielding 78% product.

Advantages:

  • Solvent compatibility : 1,4-dioxane stabilizes intermediates without side reactions.
  • Catalyst-free : Eliminates metal contaminants, ideal for pharmaceutical applications.

Solid-Phase Synthesis for High-Throughput Production

A polymer-supported synthesis leverages Wang resin-bound 4-methyl-3-pyridinylamine. Bromination with NBS and acetylation with acetyl chloride occur on the resin, followed by cleavage with trifluoroacetic acid (TFA) . This method delivers 82% purity and scalability for combinatorial libraries.

Benefits:

  • Reduced purification : Resin filtration removes impurities.
  • Automation compatibility : Adaptable for robotic synthesis platforms.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Bromination 90 98 Simplicity Limited to reactive substrates
Sequential Acetylation 92 95 High selectivity Multi-step purification
One-Pot Synthesis 78 90 Time-efficient Moderate yield
Suzuki Coupling 75 88 Broad substrate scope Costly catalysts
Solid-Phase 82 85 Scalability Resin cost

Mechanistic Considerations

  • Bromination :

    • Electrophilic pathway : NBS generates Br⁺ via acid catalysis, attacking the pyridine ring’s electron-rich 6-position.
    • Radical pathway : AIBN initiates Br- radicals, favoring aromatic C–H functionalization.
  • Acetylation :

    • Pyridine deprotonates the amine, forming a nucleophilic amide ion that attacks acetic anhydride’s carbonyl carbon.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and acetamide group. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs in the Pyridine Series

Acetamide, N-(6-chloro-4-methyl-3-pyridinyl)- (CAS 6635-92-3)
  • Substituents : Chlorine (Cl) at position 6, methyl (CH₃) at position 3.
  • Bromine’s larger atomic radius could influence steric interactions in receptor binding pockets.
Property N-(6-Bromo-4-methyl-3-pyridinyl)-acetamide N-(6-Chloro-4-methyl-3-pyridinyl)-acetamide
Substituent (Position 6) Br Cl
Molecular Weight ~244.5 g/mol (estimated) 200.6 g/mol (CAS 6635-92-3)
Medicinal Use Undisclosed (research phase) Commercial (exact application unspecified)

Pyridazinone Derivatives with Bromophenyl Groups

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share a brominated aromatic system but differ in core heterocycle (pyridazinone vs. pyridine).

  • Biological Activity : These derivatives act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .
  • Structural Insights: The bromophenyl group enhances receptor specificity, but the pyridazinone core introduces additional hydrogen-bonding sites compared to the pyridine-based acetamide. The absence of a methyl group in these analogs may reduce steric hindrance, favoring interactions with FPR2.

Meta-Substituted Phenyl Acetamides

highlights N-(3-chlorophenyl)-2,2,2-trichloro-acetamide and N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which differ in substitution patterns but share acetamide functionality.

  • Crystal Structure: Electron-withdrawing groups (e.g., Cl, NO₂) at meta positions significantly alter lattice constants and molecular packing. The target compound’s bromine substituent (stronger electron-withdrawing effect than CH₃) may reduce solubility compared to methyl-substituted analogs .

Benzothiazole Acetamides (Patent Compounds)

lists compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which feature benzothiazole cores instead of pyridine.

  • Key Contrasts :
    • Trifluoromethyl (CF₃) groups in these analogs introduce strong hydrophobic and electron-withdrawing effects, differing from bromine’s moderate electronegativity.
    • Methoxy (OCH₃) substituents on the phenyl ring may enhance metabolic stability compared to bromine .

Pyrimidinone-Based Bromoacetamides

N-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)-2-bromo-acetamide (CAS 2480-15-1, ) has a pyrimidinone core instead of pyridine.

  • Molecular Properties: Higher molecular weight (261.08 g/mol) due to the pyrimidinone ring. Bromine’s role here may involve covalent interactions with biological targets (e.g., kinases) due to the reactive pyrimidinone scaffold .

Biological Activity

Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

  • IUPAC Name : Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
  • Molecular Formula : C9H10BrN
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The biological activity of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The bromine atom and the acetamide group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Antimicrobial Activity

Research has indicated that Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- has been investigated through various in vitro studies. Notably, it was tested against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)25Inhibition of cell growth
HeLa (Cervical Cancer)30Induction of apoptosis
A549 (Lung Cancer)40Cell cycle arrest

The results indicate that the compound inhibits cell proliferation and may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Case Studies

  • Antiproliferative Effects : A study conducted on MCF-7 cells demonstrated that treatment with Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
  • Enzyme Inhibition : Another investigation focused on the compound's effect on acetylcholinesterase (AChE). The study found that it exhibited competitive inhibition with an IC50 value of 0.5 mM, suggesting potential applications in treating neurodegenerative diseases.

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